Bremazocine
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Overview
Description
Bremazocine is a synthetic compound that acts as a κ-opioid receptor agonist. It is related to pentazocine and is known for its potent and long-lasting analgesic and diuretic effects. This compound has 200 times the activity of morphine but does not exhibit addictive properties or respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bremazocine can be synthesized through a multi-step process involving the cyclization of appropriate precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bremazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Bremazocine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving κ-opioid receptor agonists.
Biology: Investigated for its effects on various biological systems, including its role in modulating pain and diuresis.
Medicine: Explored for its potential therapeutic applications in treating pain, alcohol and drug addiction, glaucoma, and cardiovascular diseases
Industry: Utilized in the development of new analgesic drugs and as a tool in pharmacological research.
Mechanism of Action
Bremazocine exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds to these receptors, which are part of the G-protein-coupled receptor family, and activates them. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately leads to analgesic and diuretic effects. Additionally, this compound’s interaction with κ-opioid receptors modulates neurotransmitter release, contributing to its pharmacological properties .
Comparison with Similar Compounds
Bremazocine is unique among κ-opioid receptor agonists due to its high potency and lack of addictive properties. Similar compounds include:
Pentazocine: Another κ-opioid receptor agonist with analgesic properties but with a different chemical structure.
U50,488H: A selective κ-opioid receptor agonist used in research but with different pharmacokinetic properties.
Nalbuphine: A mixed agonist-antagonist at opioid receptors with both κ-opioid receptor agonist and μ-opioid receptor antagonist properties
This compound stands out due to its potent analgesic effects without causing respiratory depression or addiction, making it a valuable compound in both research and potential therapeutic applications .
Properties
CAS No. |
75684-07-0 |
---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1 |
InChI Key |
ZDXGFIXMPOUDFF-XLIONFOSSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Isomeric SMILES |
CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Canonical SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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